(S)-1-Fluoro-2-pentanamine Hydrochloride
Overview
Description
(S)-1-Fluoro-2-pentanamine Hydrochloride is a chiral amine compound with a fluorine atom attached to the second carbon of the pentanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Fluoro-2-pentanamine Hydrochloride typically involves the fluorination of a suitable precursor, such as 2-pentanamine. One common method is the use of electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Fluoro-2-pentanamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of 2-pentanone or 2-pentanal.
Reduction: Formation of 2-pentanamine or pentane.
Substitution: Formation of 2-azidopentane or 2-cyanopentane.
Scientific Research Applications
(S)-1-Fluoro-2-pentanamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can mimic the properties of hydrogen or hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including as a precursor for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of (S)-1-Fluoro-2-pentanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with the target site. This can lead to modulation of biological pathways, such as neurotransmitter release or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Fluoro-2-methylamine Hydrochloride
- (S)-1-Fluoro-2-ethylamine Hydrochloride
- (S)-1-Fluoro-2-propylamine Hydrochloride
Uniqueness
(S)-1-Fluoro-2-pentanamine Hydrochloride is unique due to its specific chain length and the position of the fluorine atom, which can significantly influence its chemical and biological properties. Compared to shorter or longer chain analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
(2S)-1-fluoropentan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FN.ClH/c1-2-3-5(7)4-6;/h5H,2-4,7H2,1H3;1H/t5-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAJCBIUAABDEC-JEDNCBNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CF)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CF)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886216-67-7 | |
Record name | 2-Pentanamine, 1-fluoro-, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886216-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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